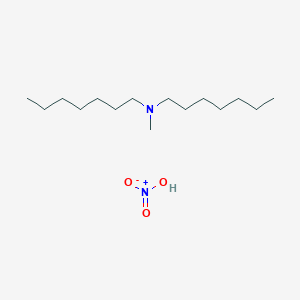
N-heptyl-N-methylheptan-1-amine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-heptyl-N-methylheptan-1-amine is an organic compound with the molecular formula C8H19N. It is also known as N-methylheptan-1-amine. This compound is a type of amine, which is characterized by the presence of a nitrogen atom bonded to alkyl groups. Amines are commonly used in various chemical reactions and industrial applications due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-heptyl-N-methylheptan-1-amine can be synthesized through several methods. One common method involves the reaction of heptylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of heptylamine attacks the methyl iodide, resulting in the formation of N-heptyl-N-methylheptan-1-amine.
Industrial Production Methods
In an industrial setting, the production of N-heptyl-N-methylheptan-1-amine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-heptyl-N-methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrogen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-heptyl-N-methylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-heptyl-N-methylheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethylheptan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
N-methylhexan-1-amine: Similar structure but with a hexyl group instead of a heptyl group.
N-methylheptan-2-amine: Similar structure but with the amine group attached to the second carbon.
Uniqueness
N-heptyl-N-methylheptan-1-amine is unique due to its specific alkyl chain length and substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific chemical syntheses and applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
59212-63-4 |
|---|---|
Formule moléculaire |
C15H34N2O3 |
Poids moléculaire |
290.44 g/mol |
Nom IUPAC |
N-heptyl-N-methylheptan-1-amine;nitric acid |
InChI |
InChI=1S/C15H33N.HNO3/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2;2-1(3)4/h4-15H2,1-3H3;(H,2,3,4) |
Clé InChI |
SFHRRDMPKMAYBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(C)CCCCCCC.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


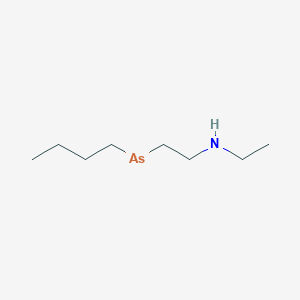

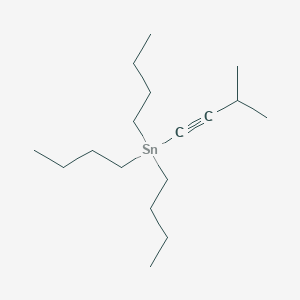
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
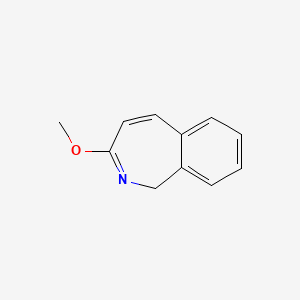
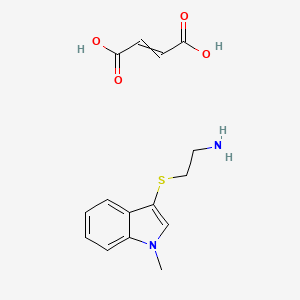
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
